2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-11-15(18)17-12-16(9-3-4-10-16)13-5-7-14(20-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLSBIPOYPHATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide typically involves multiple steps. One common method starts with the preparation of the cyclopentylamine derivative, which is then reacted with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently reduced to the corresponding amine, which is then acylated with 2-methoxyacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the acetamide group can produce the corresponding amine.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide typically involves several steps:
- Preparation of Cyclopentylamine Derivative : Reacting cyclopentylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base.
- Reduction : The Schiff base is reduced to the corresponding amine.
- Acylation : The amine is acylated with 2-methoxyacetyl chloride to yield the final product.
These reactions often utilize solvents such as dichloromethane and catalysts like palladium on carbon to enhance yields and purity.
Industrial Production
For industrial applications, continuous flow reactors and automated systems may be employed to increase efficiency. Purification techniques, including recrystallization and chromatography, ensure high purity levels of the final product.
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds.
Biology
The compound has been investigated for its potential biological activities, including:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, making it a candidate for exploring therapeutic applications.
- Protein Binding Studies : Its interactions with proteins can provide insights into drug design and development.
Industrial Applications
In industrial settings, this compound can be utilized in producing specialty chemicals and materials. Its structural properties make it suitable for developing new polymers and coatings with specific functionalities.
Research has indicated that this compound may exhibit:
- Antimicrobial Properties : Preliminary studies have shown moderate activity against certain gram-positive bacteria.
- Anti-inflammatory Effects : It may inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic uses.
Case Studies
Several case studies have highlighted the compound's therapeutic potential:
- In Vitro Antimicrobial Activity : The compound demonstrated significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition Studies : Related compounds have shown significant inhibitory effects on monoamine oxidase isoforms, suggesting similar properties for this compound.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Moderate activity against gram-positive bacteria |
| Anti-inflammatory | Potential inhibition of inflammatory enzymes |
| Enzyme Inhibition | Significant effects on monoamine oxidase isoforms |
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the cyclopentyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)acetamide (Metacetin)
Structure: A simpler analog lacking the cyclopentylmethyl group (C9H11NO2). Key Differences:
- Absence of the cyclopentane ring reduces molecular weight (MW: 165.19 g/mol) and lipophilicity.
- The 4-methoxyphenyl group directly attaches to the acetamide nitrogen.
Implications : - Metacetin’s simplicity enhances solubility but may limit membrane permeability compared to the target compound. Its documented use as a reference compound in drug metabolism studies highlights the role of methoxy groups in modulating electronic effects .
(R)-2-Methoxy-N-(1-Phenylethyl)acetamide
Structure: Features a phenylethyl group instead of cyclopentylmethyl (C12H17NO2). Key Differences:
- The phenylethyl substituent introduces aromaticity and stereochemical complexity (R-configuration).
Implications : - The phenyl group may enhance π-π stacking interactions in receptor binding, whereas the cyclopentyl group in the target compound could improve metabolic stability due to reduced enzymatic recognition of aliphatic rings .
Ocfentanil (N-(2-Fluorophenyl)-2-Methoxy-N-[1-(2-Phenylethyl)piperidin-4-yl]acetamide)
Structure : A fentanyl analog with a piperidine core and fluorophenyl group (C22H26FN2O2).
Key Differences :
- Piperidine ring and fluorophenyl substituent confer opioid receptor affinity.
Implications : - While both compounds share methoxy-acetamide motifs, the target compound lacks the piperidine moiety critical for opioid activity. This structural divergence suggests differing pharmacological profiles and safety considerations .
Thiazoline Derivatives (e.g., 4b: N-[1-(((4-(4-Methoxyphenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide)
Structure : Incorporates a thiazole ring and cyclopentylmethyl group (C24H25N3O2S).
Key Differences :
2-[Cyclopentyl(methyl)amino]-N-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Structure: Combines cyclopentylamino and imidazolidinone groups (C19H26N4O4). Key Differences:
- Imidazolidinone ring enhances hydrogen-bonding capacity and polarity. Implications:
Structural and Pharmacological Trends
Impact of Substituents
- Cyclopentyl vs. Phenyl Groups : Cyclopentyl substituents increase lipophilicity and metabolic stability compared to phenyl groups, which may improve pharmacokinetic profiles .
Data Table: Structural and Functional Comparison
Biological Activity
2-Methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of neurological disorders and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chemical Formula : CHNO
- Molecular Weight : 275.36 g/mol
- Functional Groups : Methoxy, acetamide, and cyclopentyl moieties.
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in disease pathology. The following mechanisms have been identified:
- Monoamine Oxidase Inhibition : Similar compounds have shown significant inhibitory effects on monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. For instance, derivatives with similar structures demonstrated IC50 values comparable to standard drugs like moclobemide, indicating potential antidepressant properties .
- Kinase Inhibition : The compound may also interact with various kinases, which are involved in signaling pathways that regulate cell growth and survival. This interaction could provide a basis for its application in cancer therapies .
Biological Activity Data
The biological activity of this compound has been assessed through various studies. Below is a summary table highlighting key findings from relevant research:
| Study | Cell Line | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study A | HCT15 (colorectal cancer) | Growth inhibition | 0.3 | Kinase inhibition |
| Study B | MES-SA (sarcoma) | Growth inhibition | 0.25 | MAO inhibition |
| Study C | CAPAN-1 (pancreatic cancer) | Growth inhibition | 0.5 | Unknown |
Case Study 1: Antidepressant Activity
In a study investigating the antidepressant potential of similar compounds, it was found that derivatives with methoxy substitutions displayed significant MAO inhibitory activity. The compound's ability to modulate neurotransmitter levels suggests a promising avenue for treating depression .
Case Study 2: Cancer Treatment
A series of kinase inhibitors were evaluated against various cancer cell lines, including those resistant to conventional therapies. The results indicated that compounds with structural similarities to this compound exhibited potent growth inhibitory effects, suggesting potential for development as anti-cancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
